molecular formula C10H18N2O3 B189916 tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate CAS No. 150008-24-5

tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate

Cat. No. B189916
Key on ui cas rn: 150008-24-5
M. Wt: 214.26 g/mol
InChI Key: LDLQTMSUZKHEHY-UHFFFAOYSA-N
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Patent
US06077857

Procedure details

To a stirred suspension of hydroxylamine hydrochloride (0.84 g, 12.0 mmol) in methanol (10 mL) at 0° C. was added solid Na2CO3 (0.64 g, 6.0 mmol). The mixture was stirred for ca. 5 min. N-t-Boc-4-piperidone (1.99 g, 10.0 mmol) was added and the mixture was stirred for ca 2 h. The reaction mixture was concentrated in vacuo to ca. half its original volume, then diluted with saturated NaHCO3 (100 mL) and extracted with CHCl3 (4×50 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to yield 1.86 g (87%) of the desired product as a tan solid. MS (ES+) m/z 215.0 [M+H]+.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
1.99 g
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C([O-])([O-])=O.[Na+].[Na+].[CH3:10][C:11]([O:14][C:15]([N:17]1[CH2:23][CH2:22][C:20](=O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])[CH3:12]>CO>[C:11]([O:14][C:15]([N:17]1[CH2:23][CH2:22][C:20](=[N:2][OH:3])[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:10] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
1.99 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(=O)CC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for ca. 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for ca 2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to ca. half its original volume
ADDITION
Type
ADDITION
Details
diluted with saturated NaHCO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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